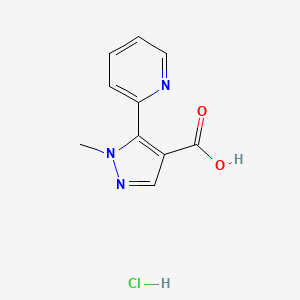
2,5-Dimethoxycinnamaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxycinnamaldehyde is an organic compound belonging to the cinnamaldehyde family. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions, and an aldehyde group attached to the cinnamyl chain. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxycinnamaldehyde typically involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate reagent. One common method is the Perkin reaction, where 2,5-dimethoxybenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethoxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: 2,5-Dimethoxybenzoic acid.
Reduction: 2,5-Dimethoxycinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethoxycinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxycinnamaldehyde involves its interaction with various molecular targets. It is known to inhibit the growth of certain bacteria by disrupting their cell membranes. The compound’s aldehyde group can react with nucleophilic sites on proteins and enzymes, leading to their inactivation. Additionally, its methoxy groups contribute to its antioxidant properties by scavenging free radicals.
Comparación Con Compuestos Similares
2,5-Dimethoxycinnamaldehyde can be compared with other cinnamaldehyde derivatives such as:
3,4-Dimethoxycinnamaldehyde: Similar structure but with methoxy groups at the 3 and 4 positions.
2,3-Dimethoxycinnamaldehyde: Methoxy groups at the 2 and 3 positions.
Cinnamaldehyde: The parent compound without any methoxy groups.
Uniqueness: this compound is unique due to the specific positioning of its methoxy groups, which influence its chemical reactivity and biological activity. The presence of these groups enhances its solubility in organic solvents and contributes to its distinctive aromatic properties.
Propiedades
Número CAS |
33538-93-1 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3/b4-3+ |
Clave InChI |
QODHTNANDXLRSB-ONEGZZNKSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=C/C=O |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


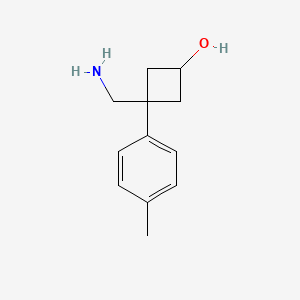
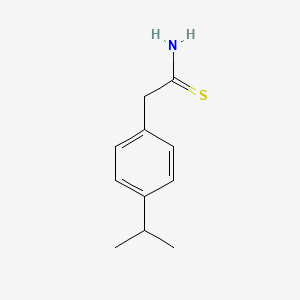
![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)

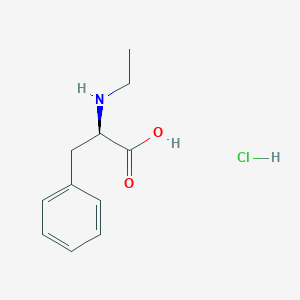
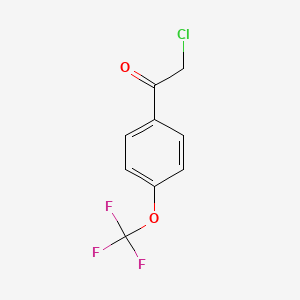
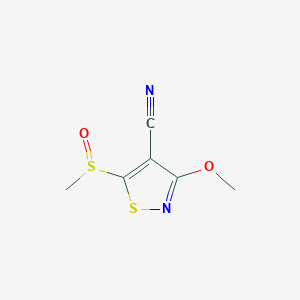
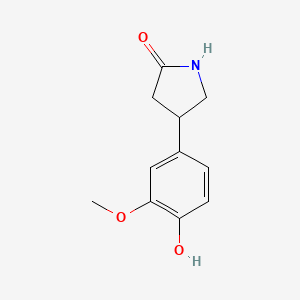

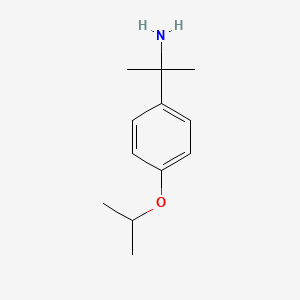
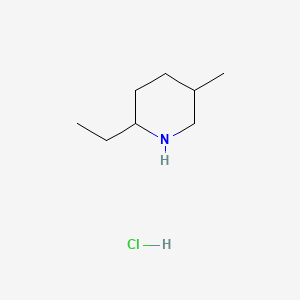
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)

